6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Its structure features a 1,3-benzodioxole moiety at position 6, a 2-chloro-6-fluorophenylmethylsulfanyl group at position 5, and ethyl/methyl substituents at positions 1 and 3, respectively. These substitutions are hypothesized to enhance target selectivity and metabolic stability compared to earlier analogs like Sildenafil . The benzodioxol group may improve lipophilicity and blood-brain barrier penetration, while the chloro-fluoro-phenylsulfanyl group introduces steric and electronic effects critical for PDE5 binding .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O3S/c1-3-29-21-20(13(2)27-29)26-23(33-11-15-16(24)5-4-6-17(15)25)28(22(21)30)10-14-7-8-18-19(9-14)32-12-31-18/h4-9H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJWPULIQXIKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC4=C(C=C3)OCO4)SCC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorofluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, such as the nitro group (if present) or the pyrazolopyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structure suggests possible activity against certain diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be harnessed for various applications, such as in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(2H-1,3-benzodioxol-5-yl)methyl]-5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Core Scaffold and Substitution Patterns
Pyrazolo[4,3-d]pyrimidin-7-one derivatives share a fused heterocyclic core but differ in substituents, which dictate their biological profiles:
Structural Insights :
- The target compound’s benzodioxol-methyl group at position 6 distinguishes it from Sildenafil’s ethoxyphenyl-sulfonyl moiety. This substitution may reduce off-target effects (e.g., retinal PDE6 inhibition) by altering steric interactions .
- Dihedral angles between aromatic rings (e.g., 75.9° in the 5-butylamino analog ) influence conformational stability and target engagement. Computational studies are needed to confirm similar effects in the target compound.
Pharmacological and Kinetic Profiles
- Sildenafil Citrate : High oral bioavailability but associated with side effects (e.g., visual disturbances) due to PDE6 cross-reactivity .
- Target Compound : The benzodioxol group may enhance metabolic stability via cytochrome P450 shielding, while the sulfanyl linker could reduce oxidative degradation compared to sulfonyl groups .
- Kinase-Targeting Analogs : Pyrazolo[4,3-d]pyrimidines with ALK2/FGFR substitutions (e.g., WO 2020/068729 ) exhibit divergent therapeutic applications, underscoring the scaffold’s versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
